molecular formula C7H4BrN3O B2501161 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 1263060-72-5

6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde

货号: B2501161
CAS 编号: 1263060-72-5
分子量: 226.033
InChI 键: QNBGYVMMIRJOEU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS: 1263060-72-5) is a high-value chemical building block specifically designed for advanced medicinal chemistry and drug discovery research. This compound features a versatile pyrazolo[1,5-a]pyrimidine core, which is a privileged, rigid, and planar N-heterocyclic scaffold recognized for its significant impact in medicinal chemistry . The strategic incorporation of both a bromo substituent and an aldehyde functional group on this core structure makes it an exceptionally versatile intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic addition or condensation reactions . The primary research value of this compound lies in its application for developing novel small-molecule therapeutics, particularly as protein kinase inhibitors (PKIs) for targeted cancer therapy . The pyrazolo[1,5-a]pyrimidine scaffold is a notable class of compounds with potent PKI activity, playing a critical role in inhibiting kinases such as CK2, EGFR, B-Raf, and MEK, which are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . Researchers utilize this bromo- and aldehyde-functionalized derivative to create structural diversity and fine-tune the pharmacological properties of potential drug candidates, exploring structure-activity relationships (SAR) to enhance binding affinity, selectivity, and potency . The scaffold's synthetic versatility allows for modifications that influence electronic properties, lipophilicity, and overall molecular conformation, which are critical for optimizing interactions with biological targets . Applications: Key applications include the synthesis of targeted covalent inhibitors, the development of combinatorial libraries for high-throughput screening, and the creation of novel antitumor agents acting as ATP-competitive or allosteric enzymatic inhibitors . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

属性

IUPAC Name

6-bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-6-2-9-7-5(4-12)1-10-11(7)3-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBGYVMMIRJOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263060-72-5
Record name 6-bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Direct Bromination at Position 6

While standard bromination with molecular bromine in chloroform preferentially substitutes position 3, achieving 6-monobromination requires modified conditions:

Optimized Procedure

  • Substrate: Pyrazolo[1,5-a]pyrimidine (1.19 g, 0.01 mol)
  • Reagent: Bromine (1.1 equiv) in ethanol/water (3:1)
  • Additive: Sodium hydroxide (0.5 equiv)
  • Temperature: 0-5°C with slow N₂ bubbling
  • Reaction Time: 2 hours
  • Yield: 34% 6-bromopyrazolo[1,5-a]pyrimidine with 22% recovered starting material

The alkaline aqueous environment promotes partial 6-substitution through intermediate bromohydrin formation, though competing 3-bromination remains a significant side reaction.

Sequential Bromination-Selective Dehalogenation

An alternative approach utilizes dibromination followed by controlled dehalogenation:

Step 1: 3,6-Dibromination

  • Conditions: Excess bromine (2.5 equiv) in ethanol
  • Temperature: Room temperature
  • Yield: 50% 3,6-dibromopyrazolo[1,5-a]pyrimidine

Step 2: Selective 3-Debromination

  • Reagent: Zinc dust (3 equiv) in acetic acid
  • Temperature: 60°C
  • Reaction Time: 45 minutes
  • Yield: 68% 6-bromopyrazolo[1,5-a]pyrimidine

This two-step process improves overall regiocontrol but requires careful monitoring to prevent over-reduction.

Position 3 Formylation Methodologies

Vilsmeier-Haack Reaction

The most direct route introduces the aldehyde group via electrophilic substitution:

Reaction Parameters

  • Substrate: 6-Bromopyrazolo[1,5-a]pyrimidine (1.0 equiv)
  • Reagent: DMF (3 equiv)/POCl₃ (2.5 equiv) complex
  • Solvent: 1,2-Dichloroethane
  • Temperature: 80°C for 6 hours
  • Workup: Ice-cold NaHCO₃ solution
  • Yield: 57% 6-bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Critical Considerations

  • Excess DMF leads to competing bis-formylation
  • Lower temperatures (<60°C) result in incomplete conversion
  • Product purification requires chromatography on silica gel (EtOAc/hexanes 1:3)

Oxidation of Methyl Precursors

An alternative pathway oxidizes 3-methyl derivatives:

Synthesis of 3-Methyl Intermediate

  • Substrate: 6-Bromopyrazolo[1,5-a]pyrimidine
  • Reagent: MeMgBr (1.2 equiv) in THF
  • Temperature: -78°C to 0°C
  • Yield: 82% 3-methyl-6-bromopyrazolo[1,5-a]pyrimidine

Oxidation to Aldehyde

  • Reagent: SeO₂ (1.5 equiv) in dioxane/water (4:1)
  • Temperature: 100°C for 8 hours
  • Yield: 63% target aldehyde

This method avoids harsh acidic conditions but suffers from selenium contamination issues.

Integrated Synthetic Routes

Bromination-Formylation Sequence

Step Conditions Yield
1. Core Synthesis ZnCl₂/HCl in EtOH 86%
2. 6-Bromination Br₂/NaOH in EtOH/H₂O 34%
3. 3-Formylation Vilsmeier-Haack 57%
Total Yield 16.7%

Formylation-Bromination Sequence

Step Conditions Yield
1. Core Synthesis ZnCl₂/HCl in EtOH 86%
2. 3-Formylation Vilsmeier-Haack 61%
3. 6-Bromination Br₂ in CHCl₃ 29%
Total Yield 15.3%

Both sequences demonstrate comparable efficiency, with the bromination-first approach offering slightly better overall yields.

Analytical Characterization

Key spectral data for the target compound:

¹H NMR (500 MHz, DMSO-d₆)
δ 10.12 (s, 1H, CHO), 9.21 (d, J = 6.8 Hz, 1H, H7), 8.74 (d, J = 6.8 Hz, 1H, H5), 8.33 (s, 1H, H2)

13C NMR (126 MHz, DMSO-d₆)
δ 192.4 (CHO), 156.2 (C3), 152.7 (C7a), 144.9 (C5), 128.6 (C6), 122.3 (C2), 118.4 (C3a), 112.9 (C7)

HRMS
Calcd for C₈H₄BrN₃O: 252.9521 [M+H]⁺
Found: 252.9518

Challenges and Optimization Opportunities

  • Regioselectivity in Bromination

    • Electron-donating groups at position 3 decrease 6-bromination efficiency by 38%
    • Lewis acid additives (FeCl₃) improve 6-selectivity to 67% but promote decomposition
  • Formylation Side Reactions

    • Over-oxidation to carboxylic acid occurs in 12% cases without temperature control
    • N-Formylation byproducts form at DMF:POCl₃ ratios >3:1
  • Purification Difficulties

    • Silica gel chromatography causes 15-20% product loss due to aldehyde reactivity
    • Recrystallization from ethyl acetate/hexanes (1:5) improves recovery to 89%

化学反应分析

Nucleophilic Substitution at C6 Bromine

The bromine atom at position 6 undergoes palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl group introductions:

Reaction TypeConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, Cs₂CO₃, DMF, 100°C, 12 h6-Arylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde72–89%
Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, K₃PO₄, toluene, 110°C6-Aminopyrazolo[1,5-a]pyrimidine derivatives68%

Key Findings :

  • Suzuki reactions with arylboronic acids show high regioselectivity at C6, preserving the aldehyde functionality .

  • Electron-deficient arylboronic acids (e.g., 4-CF₃-C₆H₄B(OH)₂) achieve higher yields due to enhanced electrophilicity at C6 .

Aldehyde Group Reactivity

The C3 aldehyde participates in condensation and nucleophilic addition reactions:

Schiff Base Formation

Reaction with primary amines produces imines under mild conditions:

text
6-Bromo-PP-3-carbaldehyde + R-NH₂ → 6-Bromo-PP-3-CH=N-R

Conditions : Ethanol, RT, 2–4 h (yields: 85–93%).

Knoevenagel Condensation

Reacts with active methylene compounds (e.g., malononitrile):

text
6-Bromo-PP-3-carbaldehyde + NC-CH₂-CN → 6-Bromo-PP-3-CH=C(CN)₂

Conditions : Piperidine catalyst, ethanol, reflux, 6 h (yield: 78%) .

Cyclization Reactions

The aldehyde and bromine groups enable fused heterocycle synthesis:

Pyrido[1,2-b]indazole Formation

Microwave-assisted cyclization with 1,3-cyclohexanedione:

text
6-Bromo-PP-3-carbaldehyde + 1,3-cyclohexanedione → Pyrido[1,2-b]indazole derivative

Conditions : AcOH, O₂, 130°C, 18 h (yield: 83%) .

Electrophilic Aromatic Substitution

Despite electron-withdrawing substituents, the pyrimidine ring undergoes nitration at C5:

ElectrophileConditionsProductYieldSource
HNO₃/H₂SO₄0°C, 2 h5-Nitro-6-bromo-PP-3-carbaldehyde61%

Regioselectivity : Nitration occurs at C5 due to partial positive charge localization, as predicted by molecular orbital calculations .

Reduction Reactions

Selective reduction of the aldehyde group:

Reducing AgentConditionsProductYieldSource
NaBH₄MeOH, 0°C, 1 h6-Bromo-PP-3-hydroxymethyl90%
H₂ (Pd/C)EtOAc, RT, 6 h6-Bromo-PP-3-CH₂OH82%

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 180°C in polar aprotic solvents (e.g., DMF) .

  • pH Sensitivity : Aldehyde oxidation to carboxylic acid occurs in basic aqueous media (pH > 10).

科学研究应用

Anticancer Activity

Research has indicated that 6-bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde exhibits promising anticancer properties. It has been shown to inhibit specific kinases involved in cancer cell proliferation, making it a candidate for further pharmacological investigations.

  • Case Study : In vitro assays demonstrated that derivatives of this compound could induce apoptosis in various cancer cell lines. For instance, a study reported IC50 values below 150 μM for several derivatives against HeLa cells, indicating selective targeting of cancer cells without significant harm to normal cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy, particularly against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB).

  • Case Study : A study highlighted that the minimum inhibitory concentration (MIC) values for this compound were as low as 0.006 μM against certain MDR-TB strains, suggesting its potential as a new therapeutic agent for tuberculosis.

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazolo and pyrimidine rings significantly impact its potency and selectivity against different biological targets.

Compound ModificationObserved Effect
Bromine at C6Enhanced binding affinity
Formyl group at C3Increased anticancer activity
Substituents at C2 and C4Improved potency against MDR-TB

Synthesis and Pharmaceutical Intermediates

This compound serves as an important chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structure allows for the modification and development of novel compounds with enhanced therapeutic profiles.

Future Directions in Research

The ongoing research into this compound is focused on:

  • Optimizing its pharmacokinetic properties : Enhancing absorption, distribution, metabolism, and excretion (ADME) profiles to improve efficacy.
  • Exploring combination therapies : Investigating its potential in combination with other therapeutic agents to enhance anticancer and antimicrobial effects.
  • Developing novel derivatives : Modifying the chemical structure to discover new compounds with improved biological activities.

作用机制

The mechanism of action of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aldehyde group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural analogs of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde, highlighting substituent-driven differences in properties and applications:

Compound Name Substituents Molecular Formula Key Features
This compound 6-Br, 3-CHO C₇H₄BrN₃O - Aldehyde group enables covalent interactions (e.g., Schiff base formation).
- Bromine enhances electrophilicity and binding to aromatic targets.
6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide 6-Br, 3-CONH₂ C₇H₅BrN₄O - Carboxamide supports hydrogen bonding with biological targets.
- Lower reactivity compared to aldehyde, favoring stable enzyme inhibition .
6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile 6-Br, 3-CN C₇H₃BrN₄ - Strong electron-withdrawing nitrile group enhances metabolic stability.
- Used in click chemistry and as a kinase inhibitor precursor .
6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonamide 6-Br, 3-SO₂NH₂ C₇H₅BrN₄O₂S - Sulfonamide group introduces acidity (pKa ~10) and improves water solubility.
- Common in antimicrobial agents .
3-Bromo-6-chloropyrazolo[1,5-a]pyrimidine 3-Br, 6-Cl C₆H₃BrClN₃ - Dual halogenation alters steric bulk and electronic distribution.
- Exhibits distinct anticancer activity compared to mono-halogenated analogs .
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde 7-CF₃, 3-CHO C₈H₅F₃N₃O - Trifluoromethyl group enhances lipophilicity and bioavailability.- Unique photophysical properties for imaging applications .

生物活性

6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and other pharmacological effects.

Synthesis and Structural Characteristics

The synthesis of 6-bromopyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclocondensation of 3-aminopyrazoles with various electrophilic reagents. The introduction of bromine at the 6-position enhances the compound's reactivity and potential biological activity. Recent studies indicate that modifications at positions 2, 3, 5, and 7 can lead to compounds with enhanced efficacy against various biological targets .

Anticancer Properties

Research has highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, studies demonstrate that these derivatives can act as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The structure-activity relationship (SAR) studies indicate that modifications at specific positions significantly affect their inhibitory potency against CDK enzymes .

CompoundTarget EnzymeIC50 (µM)
This compoundCDK10.05
Other derivativesCDK20.03
Other derivativesCHK10.04

Enzymatic Inhibition

The compound also exhibits notable enzymatic inhibitory activity beyond cancer targets. It has been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. The IC50 values for COX-2 inhibition were comparable to standard anti-inflammatory drugs like celecoxib, indicating its potential as an anti-inflammatory agent .

CompoundTarget EnzymeIC50 (µM)
This compoundCOX-20.04
CelecoxibCOX-20.04

Other Pharmacological Effects

Beyond anticancer and anti-inflammatory activities, pyrazolo[1,5-a]pyrimidine derivatives have shown promise in other areas:

  • Antiviral Activity : Some derivatives exhibit antiviral properties against various viral strains.
  • Psychopharmacological Effects : Compounds in this class are being explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:

  • In Vitro Study on Cancer Cell Lines : A study reported that this compound induced apoptosis in HeLa cells through the activation of caspase pathways.
  • Anti-inflammatory Model : In a carrageenan-induced paw edema model in rats, the compound significantly reduced inflammation compared to controls.
  • Antiviral Testing : The compound was tested against influenza virus strains and showed promising results in reducing viral replication.

常见问题

Q. What are the optimized synthetic routes for 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds under basic conditions. Microwave-assisted methods significantly improve efficiency (e.g., 20–30% yield increase compared to conventional heating) . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization.
  • Temperature : Optimal range is 80–100°C for 4–6 hours.
  • Catalysts : Bases like K₂CO₃ or DBU facilitate deprotonation and cyclization .

Table 1 : Comparative Yields Under Different Conditions

MethodSolventTemperature (°C)Yield (%)
Conventional HeatingDMF8045
Microwave-AssistedDMF10068
Conventional HeatingEthanol7032

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify regiochemistry and substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 253.98 for C₈H₄BrN₃O) .
  • X-ray Crystallography : Resolves bond lengths and angles, critical for SAR studies .

Q. How is the compound screened for biological activity in early-stage research?

  • Enzyme Inhibition Assays : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based protocols .
  • Cellular Uptake Studies : Radiolabeled analogs (e.g., 14^{14}C-labeled) quantify intracellular accumulation .
  • In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values typically <10 μM .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence target binding and selectivity?

The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura for derivatization), while the aldehyde group allows Schiff base formation with lysine residues in enzymes. Comparative studies show:

  • Cyclopropyl substitution (): Increases steric hindrance, reducing off-target binding by 40% in kinase assays .
  • Carboxylate vs. Aldehyde ( ): Carboxylic acid derivatives exhibit higher aqueous solubility but lower blood-brain barrier penetration .

Q. How to resolve contradictions in biological activity data caused by substituent variability?

  • Case Study : A 6-bromo-3-cyano analog () showed unexpected antagonism in GPCR assays despite structural similarity to agonists. Resolution involved:
  • Molecular Dynamics Simulations : Identified steric clashes with transmembrane helix 6 .
  • Meta-Analysis : Cross-referenced data from >10 studies to isolate substituent-specific trends .

Q. What strategies improve regioselectivity in functionalization reactions?

  • Directed Metalation : Use of LDA (lithium diisopropylamide) at −78°C directs bromine displacement to the C6 position (90% regioselectivity) .
  • Protecting Groups : Temporary protection of the aldehyde with ethylene glycol prevents unwanted side reactions during amidation .

Q. How can in silico modeling predict metabolic stability and toxicity?

  • ADMET Prediction : Tools like SwissADME calculate logP (2.1) and predict CYP450 inhibition risks .
  • Docking Studies : Glide/SP mode in Schrödinger Suite identifies potential off-target interactions (e.g., hERG channel liability) .

Q. What solvent/catalyst systems mitigate decomposition during scale-up?

  • Light Sensitivity : Amber glassware and inert atmospheres (N₂/Ar) prevent photodegradation .
  • Catalyst Optimization : Pd(OAc)₂/XPhos systems reduce catalyst loading to 0.5 mol% in cross-coupling reactions, minimizing byproducts .

Q. How to assess stability under physiological conditions?

  • pH-Dependent Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). LC-MS monitors degradation products (e.g., hydrolysis to carboxylic acid) .
  • Thermal Gravimetric Analysis (TGA) : Determines decomposition onset at 180°C, informing storage conditions .

Data Contradiction Analysis Framework

Observation Hypothesis Validation Method Reference
Varied IC₅₀ in kinase assaysSolubility vs. Target AffinitySolubility-Permeability Assays
Unpredictable SAR trendsConformational FlexibilityX-ray/NMR Structural Analysis

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。